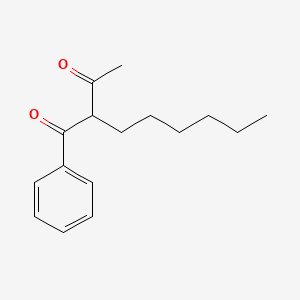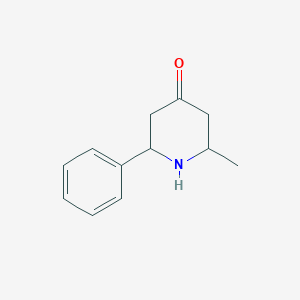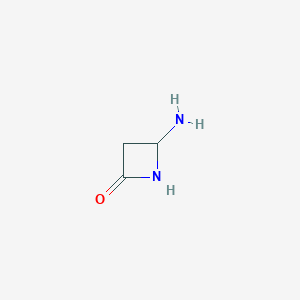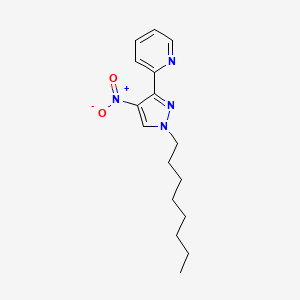
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine typically involves the reaction of 4-nitro-1-octyl-1H-pyrazole with 2-bromopyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF.
Major Products Formed
Reduction: 2-(4-Amino-1-octyl-1H-pyrazol-3-yl)pyridine.
Substitution: Various substituted pyridine derivatives.
Coupling: Complex heterocyclic compounds.
Scientific Research Applications
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The pyrazole and pyridine rings provide structural rigidity and facilitate binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-3-yl)pyridine: Similar structure but lacks the nitro and octyl groups.
4-Nitro-1-octyl-1H-pyrazole: Lacks the pyridine ring.
2-(4-Nitro-1H-pyrazol-3-yl)pyridine: Similar but lacks the octyl group.
Uniqueness
2-(4-Nitro-1-octyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both the nitro and octyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the pyrazole and pyridine rings makes it a versatile compound for various applications.
Properties
CAS No. |
192711-36-7 |
|---|---|
Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-(4-nitro-1-octylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C16H22N4O2/c1-2-3-4-5-6-9-12-19-13-15(20(21)22)16(18-19)14-10-7-8-11-17-14/h7-8,10-11,13H,2-6,9,12H2,1H3 |
InChI Key |
PETMYHRXGSAHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C(C(=N1)C2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


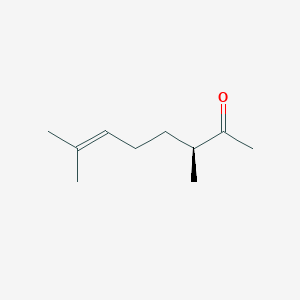
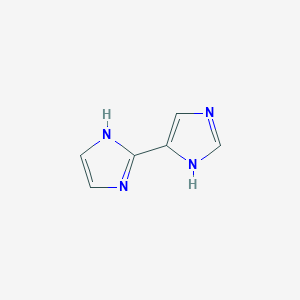
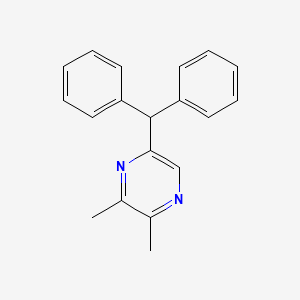


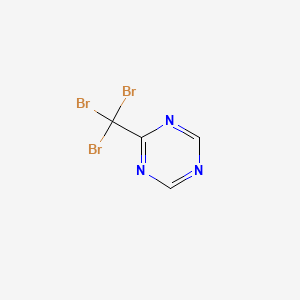
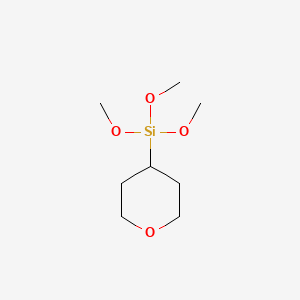
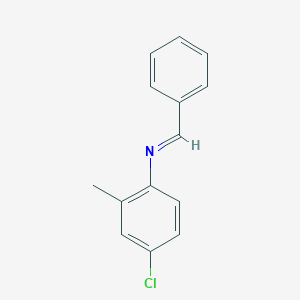
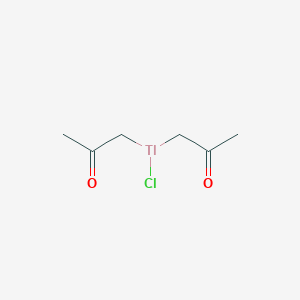
![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
